Cas no 2172313-48-1 (2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(prop-2-en-1-yl)hexanamidoacetic acid)

2-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-N-(prop-2-en-1-yl)hexanamidoacetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include an allyl-protected amine group and a carboxylic acid functionality, enabling selective deprotection and further conjugation under mild conditions. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, while the allyl moiety offers orthogonal protection strategies for selective modifications. This compound is particularly useful for introducing functionalized side chains or facilitating post-synthetic ligation in complex peptide architectures. Its high purity and stability make it suitable for demanding synthetic workflows, including the preparation of modified peptides for biochemical and pharmaceutical research.
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(prop-2-en-1-yl)hexanamidoacetic acid structure
2172313-48-1 structure
商品名:2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(prop-2-en-1-yl)hexanamidoacetic acid
CAS番号:2172313-48-1
MF:C26H30N2O5
メガワット:450.526807308197
CID:6373916
PubChem ID:165509691

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(prop-2-en-1-yl)hexanamidoacetic acid 化学的及び物理的性質

名前と識別子

    • 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(prop-2-en-1-yl)hexanamidoacetic acid
    • 2172313-48-1
    • 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(prop-2-en-1-yl)hexanamido]acetic acid
    • EN300-1542310
    • インチ: 1S/C26H30N2O5/c1-3-15-28(16-25(30)31)24(29)14-13-18(4-2)27-26(32)33-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h3,5-12,18,23H,1,4,13-17H2,2H3,(H,27,32)(H,30,31)
    • InChIKey: RDFNPIIRJRIFOR-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(CC)CCC(N(CC(=O)O)CC=C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 450.21547206g/mol
  • どういたいしつりょう: 450.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 12
  • 複雑さ: 674
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 95.9Ų

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(prop-2-en-1-yl)hexanamidoacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1542310-500mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(prop-2-en-1-yl)hexanamido]acetic acid
2172313-48-1
500mg
$3233.0 2023-09-25
Enamine
EN300-1542310-100mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(prop-2-en-1-yl)hexanamido]acetic acid
2172313-48-1
100mg
$2963.0 2023-09-25
Enamine
EN300-1542310-250mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(prop-2-en-1-yl)hexanamido]acetic acid
2172313-48-1
250mg
$3099.0 2023-09-25
Enamine
EN300-1542310-2500mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(prop-2-en-1-yl)hexanamido]acetic acid
2172313-48-1
2500mg
$6602.0 2023-09-25
Enamine
EN300-1542310-10000mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(prop-2-en-1-yl)hexanamido]acetic acid
2172313-48-1
10000mg
$14487.0 2023-09-25
Enamine
EN300-1542310-50mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(prop-2-en-1-yl)hexanamido]acetic acid
2172313-48-1
50mg
$2829.0 2023-09-25
Enamine
EN300-1542310-5000mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(prop-2-en-1-yl)hexanamido]acetic acid
2172313-48-1
5000mg
$9769.0 2023-09-25
Enamine
EN300-1542310-1000mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(prop-2-en-1-yl)hexanamido]acetic acid
2172313-48-1
1000mg
$3368.0 2023-09-25
Enamine
EN300-1542310-1.0g
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(prop-2-en-1-yl)hexanamido]acetic acid
2172313-48-1
1g
$0.0 2023-06-05

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(prop-2-en-1-yl)hexanamidoacetic acid 関連文献

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(prop-2-en-1-yl)hexanamidoacetic acidに関する追加情報

Comprehensive Guide to 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(prop-2-en-1-yl)hexanamidoacetic acid (CAS No. 2172313-48-1)

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(prop-2-en-1-yl)hexanamidoacetic acid (CAS No. 2172313-48-1) is a specialized Fmoc-protected amino acid derivative widely used in peptide synthesis and bioconjugation. This compound plays a crucial role in modern drug discovery, proteomics research, and biomaterials development. Its unique structure combines the Fmoc protecting group with a reactive allyl moiety, making it valuable for controlled release applications and site-specific modifications.

The growing demand for peptide-based therapeutics has increased interest in compounds like 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(prop-2-en-1-yl)hexanamidoacetic acid. Researchers frequently search for "Fmoc amino acid derivatives for solid phase peptide synthesis" or "allyl-protected amino acids for bioconjugation," highlighting its importance in cutting-edge research. The compound's CAS number 2172313-48-1 serves as a critical identifier in chemical databases and procurement systems.

From a chemical perspective, this compound features several notable characteristics. The Fmoc group provides excellent protection for the amino functionality during peptide elongation, while the allyl ester offers orthogonal deprotection possibilities. This dual functionality makes 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(prop-2-en-1-yl)hexanamidoacetic acid particularly useful in sequential peptide assembly strategies and post-synthetic modifications.

Recent advancements in click chemistry and bioorthogonal reactions have further expanded the applications of this compound. Many researchers are exploring questions like "how to use Fmoc-allyl amino acids in peptide-drug conjugates" or "best practices for handling CAS 2172313-48-1." These search trends reflect the compound's growing importance in developing targeted drug delivery systems and diagnostic probes.

The synthesis and handling of 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(prop-2-en-1-yl)hexanamidoacetic acid require specialized knowledge. Proper storage conditions typically involve protection from moisture and maintenance at low temperatures to preserve the compound's stability. Researchers working with CAS 2172313-48-1 should be familiar with standard peptide chemistry protocols and protective group strategies to maximize its utility.

In the pharmaceutical industry, this compound has shown promise in the development of novel peptide therapeutics. Its ability to incorporate both Fmoc protection and allyl functionality makes it valuable for creating complex architectures like cyclic peptides and branched peptide structures. These features align with current trends in personalized medicine and precision therapeutics.

Quality control for 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(prop-2-en-1-yl)hexanamidoacetic acid typically involves analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements necessary for pharmaceutical applications and biological studies. The CAS number 2172313-48-1 serves as a key reference point for quality verification across different suppliers.

Looking ahead, the applications of 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(prop-2-en-1-yl)hexanamidoacetic acid are expected to expand further. Emerging research areas like peptide-based vaccines and smart biomaterials are creating new opportunities for this versatile building block. Its combination of protecting group chemistry and functional group diversity positions it as a valuable tool in the evolving landscape of chemical biology and medicinal chemistry.

For researchers sourcing this compound, understanding its specifications is crucial. Typical parameters include purity levels (often >95% by HPLC), solubility characteristics (usually in polar aprotic solvents), and storage recommendations. These factors significantly impact the compound's performance in various applications, from automated peptide synthesis to manual solution-phase coupling reactions.

The market for specialized amino acid derivatives like 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(prop-2-en-1-yl)hexanamidoacetic acid continues to grow, driven by increasing investment in biopharmaceutical research and therapeutic peptide development. As the compound with CAS 2172313-48-1 becomes more widely used, researchers are encouraged to share best practices and application notes to advance the field collectively.

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